(4E)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
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Overview
Description
(4E)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione, also known as CMBP, is a pyrazolidinedione derivative with potential medicinal properties. It has been studied for its anti-inflammatory, analgesic, and anti-cancer activities.
Mechanism of Action
The exact mechanism of action of (4E)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. (4E)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase-3.
Biochemical and physiological effects:
(4E)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis and inflammatory bowel disease. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using (4E)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its potential as a novel therapeutic agent for inflammatory diseases and cancer. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Future Directions
Future research on (4E)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione could focus on its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. It could also be studied for its potential use as a diagnostic tool for the detection of cancer cells. Additionally, further research is needed to determine the safety and efficacy of (4E)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione in human clinical trials.
Synthesis Methods
(4E)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione can be synthesized by the reaction of 3-chloro-5-methoxy-4-(4-methylbenzyloxy)benzaldehyde with 4-phenyl-1,2,3,6-tetrahydropyrazine-2,5-dione in the presence of a base. The reaction yields (4E)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione as a yellow solid with a melting point of 218-220°C.
Scientific Research Applications
(4E)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been extensively studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to have potential anti-cancer activity, particularly against breast and lung cancer cells.
properties
Molecular Formula |
C25H21ClN2O4 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
(4E)-4-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c1-16-8-10-17(11-9-16)15-32-23-21(26)13-18(14-22(23)31-2)12-20-24(29)27-28(25(20)30)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,27,29)/b20-12+ |
InChI Key |
XZOKBYBJEHKFAE-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OC |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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